

(tert-Butyldimethylsilyl)acetylene CAS number

86318-61-8

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Compound of Interest

Compound Name: (tert-Butyldimethylsilyl)acetylene

Cat. No.: B008983

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An In-depth Technical Guide to (tert-Butyldimethylsilyl)acetylene

CAS Number: 86318-61-8 Synonyms: Ethynyl-tert-butyldimethylsilane, TBDMS acetylene

This technical guide provides comprehensive information on **(tert-butylidemethylsilyl)acetylene**, a versatile organosilicon reagent widely utilized in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines its chemical properties, synthesis, key applications, and safety protocols.

Physicochemical and Spectroscopic Data

(tert-Butyldimethylsilyl)acetylene is a clear, colorless liquid valued for the synthetic utility of its terminal alkyne, which is masked by a sterically bulky tert-butyldimethylsilyl (TBDMS) protecting group.^[1] This group enhances solubility in organic solvents and provides stability under various reaction conditions, yet can be selectively removed when needed.^[1]

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	86318-61-8	[2]
Molecular Formula	C ₈ H ₁₆ Si	[2] [3]
Molecular Weight	140.30 g/mol	[2] [3]
Appearance	Clear colorless liquid	[1]
Boiling Point	116-117 °C	[1]
Density	0.751 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.451	[1]

Table 2: Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **(tert-butyldimethylsilyl)acetylene**. The following data are typical for the compound. Representative spectra are available from various suppliers and chemical databases.[\[2\]](#)

Spectrum	Key Peaks and Resonances
¹ H NMR	δ ~2.35 ppm (s, 1H, ≡C-H), δ ~0.95 ppm (s, 9H, C(CH ₃) ₃), δ ~0.10 ppm (s, 6H, Si(CH ₃) ₂)
¹³ C NMR	δ ~93 ppm (Si-C≡), δ ~89 ppm (≡C-H), δ ~26 ppm (C(CH ₃) ₃), δ ~18 ppm (C(CH ₃) ₃), δ ~-5 ppm (Si(CH ₃) ₂)
IR (Infrared)	~3310 cm ⁻¹ (ν, ≡C-H stretch), ~2960-2860 cm ⁻¹ (ν, C-H stretch), ~2075 cm ⁻¹ (ν, C≡C stretch, weak), ~1250 cm ⁻¹ (δ, Si-CH ₃), ~840 cm ⁻¹ (ρ, Si-C)

Synthesis and Handling

Synthesis Protocol

The synthesis of **(tert-butyldimethylsilyl)acetylene** is typically achieved by reacting an acetylide source with tert-butyldimethylsilyl chloride. A common laboratory-scale method involves the formation of an ethynyl Grignard reagent, which then acts as a nucleophile.

Experimental Protocol: Synthesis via Grignard Reagent

- Objective: To synthesize **(tert-butyldimethylsilyl)acetylene** from acetylene and tert-butyldimethylsilyl chloride.
- Reagents:
 - Magnesium turnings
 - 1-Chlorobutane (or other suitable alkyl halide)
 - Dry Tetrahydrofuran (THF)
 - Acetylene gas, purified
 - tert-Butyldimethylsilyl chloride (TBDMS-Cl)
 - Anhydrous workup reagents (e.g., saturated aqueous NH₄Cl, water, brine)
 - Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
- Procedure:
 - Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare butylmagnesium chloride by slowly adding 1-chlorobutane to magnesium turnings in dry THF. The reaction is initiated with a small crystal of iodine if necessary and maintained at reflux until the magnesium is consumed.
 - Ethynylmagnesium Chloride Formation: In a separate, larger flask equipped with a gas inlet, thermometer, and dropping funnel, saturate dry THF with purified acetylene gas while cooling in a dry ice/acetone bath to maintain a temperature below 20 °C.
 - Slowly add the prepared butylmagnesium chloride solution to the acetylene-saturated THF. The temperature must be carefully controlled to prevent the disproportionation of the

ethynylmagnesium chloride. Continue bubbling acetylene through the solution for approximately 30 minutes after the addition is complete.

- **Silylation:** Replace the acetylene inlet with a nitrogen line. Slowly add a solution of **tert-butyldimethylsilyl chloride** in dry THF to the cooled Grignard solution, maintaining the internal temperature between 15-20 °C.
- After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure the reaction goes to completion.
- **Workup and Purification:** Cool the reaction mixture and carefully quench by pouring it over an iced solution of saturated aqueous ammonium chloride. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water and then brine, and dry over an anhydrous drying agent.
- Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure **(tert-butyldimethylsilyl)acetylene**.

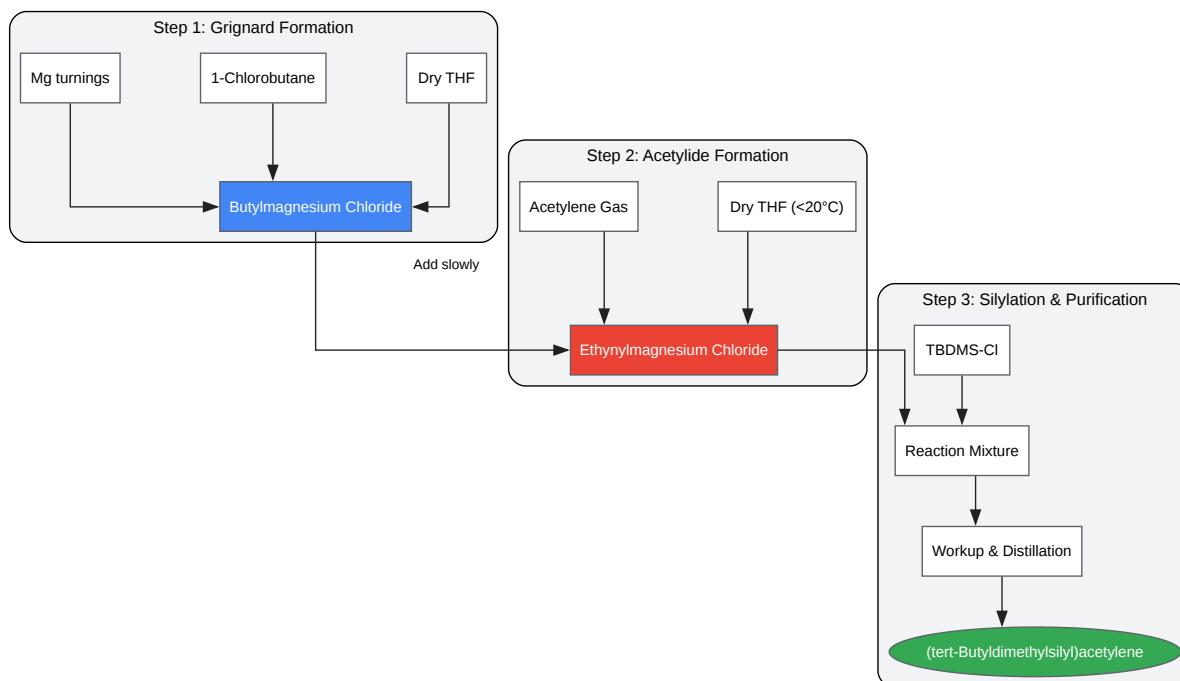
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Diagram 1: Synthesis workflow for **(tert-Butyldimethylsilyl)acetylene**.

Safety and Handling

(tert-Butyldimethylsilyl)acetylene is a highly flammable liquid and vapor.[3] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3]

- Handling: Use only in a well-ventilated area or outdoors.[3] Wear protective gloves, clothing, and eye/face protection.[3] Keep away from heat, sparks, open flames, and other ignition sources.[3] All equipment must be grounded to prevent static discharge.[3] Use non-sparking tools.[3]
- Storage: Store in a cool, well-ventilated, and locked-up place.[3] Keep the container tightly closed.[3] The compound is moisture-sensitive; store under an inert gas like nitrogen or argon.[3]
- In case of fire: Use carbon dioxide, dry chemical powder, or foam for extinction.[3] Water spray may be used to cool closed containers.[3]

Applications in Organic Synthesis

The primary utility of this reagent lies in its role as a protected, synthetically versatile equivalent of acetylene.

Protecting Group for Terminal Alkynes

The TBDMS group is robust and survives a wide range of reaction conditions under which a free terminal alkyne would react. It can be cleanly removed using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under mild acidic or basic conditions to reveal the terminal alkyne for subsequent transformations.

Cross-Coupling Reactions

(tert-Butyldimethylsilyl)acetylene is a key building block in carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. The use of **(tert-Butyldimethylsilyl)acetylene** allows for the introduction of an ethynyl group that can be deprotected in a later step.

Experimental Protocol: Representative Sonogashira Coupling

- Objective: To couple **(tert-Butyldimethylsilyl)acetylene** with an aryl iodide in a palladium/copper-catalyzed reaction.

- Reagents:

- Aryl iodide (e.g., Iodobenzene)
- **(tert-Butyldimethylsilyl)acetylene** (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 1-5 mol%)
- Copper(I) iodide (CuI , 2-10 mol%)
- Amine base/solvent (e.g., triethylamine or diisopropylamine)
- Optional co-solvent (e.g., THF, DMF)

- Procedure:

- To a dry flask under an inert atmosphere, add the aryl iodide, palladium catalyst, and copper(I) iodide.
- Add the degassed solvent(s) (e.g., a mixture of THF and triethylamine).
- Add **(tert-butyldimethylsilyl)acetylene** via syringe and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).
- Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, cool the mixture, dilute with a solvent like diethyl ether, and filter through a pad of celite to remove the catalyst and amine salts.
- Wash the filtrate with water and brine, then dry over an anhydrous drying agent.
- After filtration and solvent removal, purify the crude product by column chromatography on silica gel to yield the desired aryl silylalkyne.

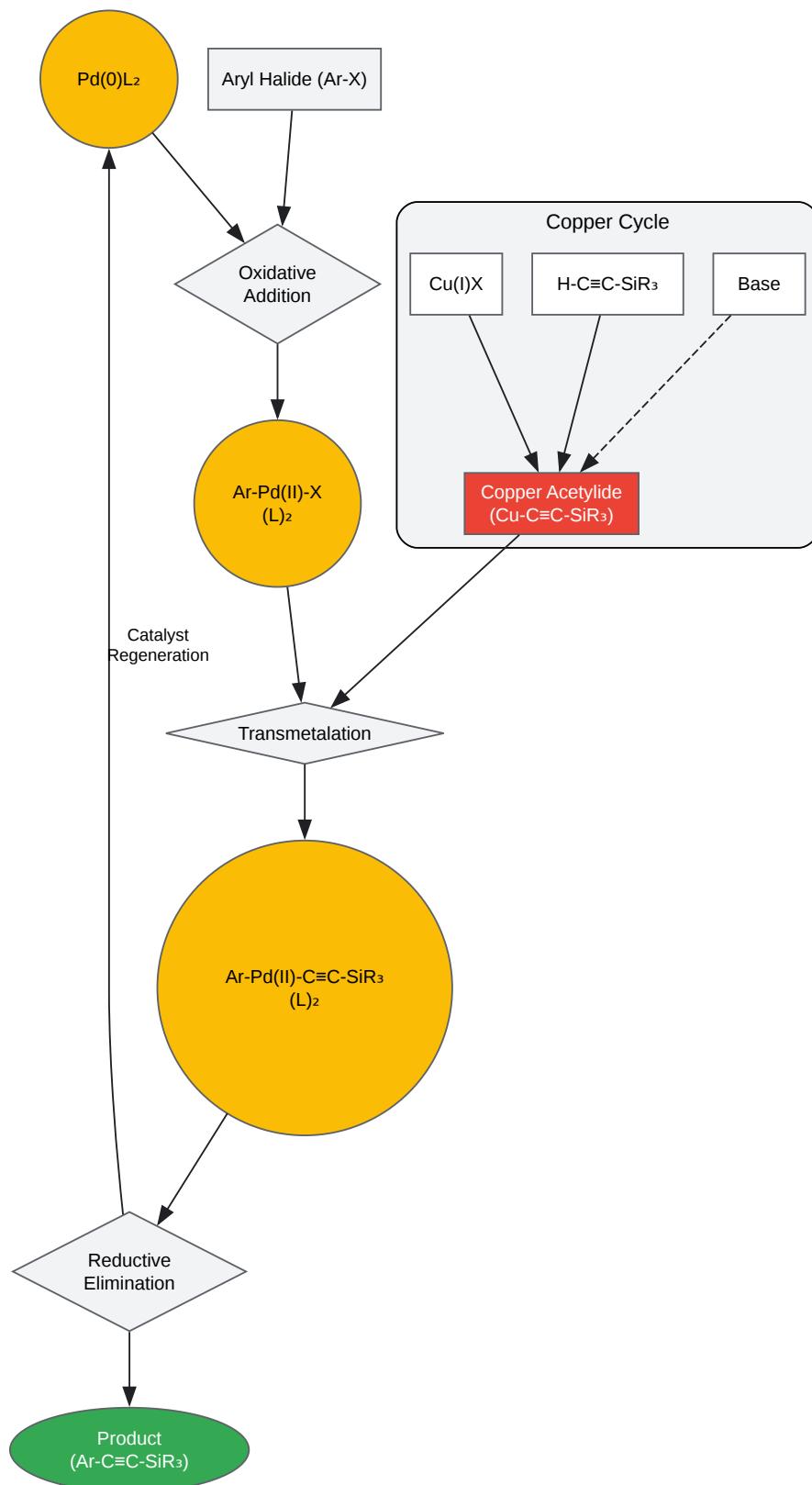
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Diagram 2: Catalytic cycle of the Sonogashira cross-coupling reaction.

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